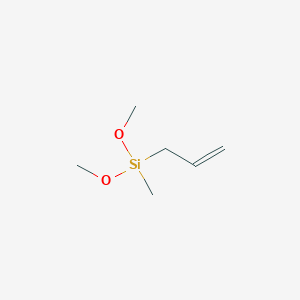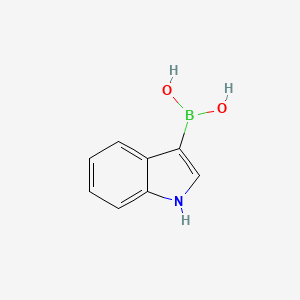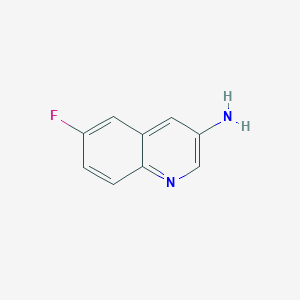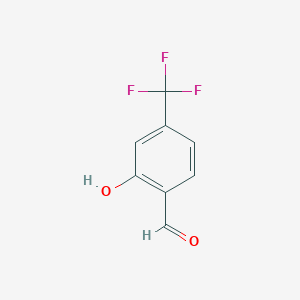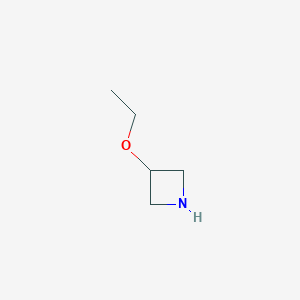
1-(Pyrimidin-2-yl)piperidin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(Pyrimidin-2-yl)piperidin-3-ol involves the condensation of a pyrimidine precursor with a piperidine intermediate. While specific synthetic routes may vary, researchers have successfully prepared this compound through rational design and efficient synthetic methodologies. Notably, recent advances have led to the development of novel derivatives with improved biological activities .
Applications De Recherche Scientifique
Crystal Structure and Electronic Properties
The crystal structures and electronic properties of compounds related to 1-(Pyrimidin-2-yl)piperidin-3-ol have been extensively studied. For instance, compounds like 1-[5-(4-methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol have been analyzed using X-ray diffraction, revealing insights into the inclination of phenyl rings and the delocalization of the piperidine nitrogen lone pair. These structural properties are crucial in understanding the interaction of these compounds with biological targets (Georges et al., 1989).
Anti-Angiogenic and DNA Cleavage Activities
Studies on compounds closely related to 1-(Pyrimidin-2-yl)piperidin-3-ol, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial for their potential use as anticancer agents, indicating their role in blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).
Anticancer Activities
Certain 1,3-dialkylated-pyrimidin-2,4-diones, which are structurally related to 1-(Pyrimidin-2-yl)piperidin-3-ol, have shown significant anti-cancer activities against various human tumor cell lines. The structural components such as the piperidine/pyrrolidine group and benzoyl group play a critical role in enhancing these anti-cancer activities (Singh & Paul, 2006).
Synthesis and Antibacterial Activities
The synthesis and antibacterial activities of pyrimidine imines and thiazolidinones containing piperidine structures have been explored. These compounds demonstrate notable antibacterial properties, underscoring the potential of 1-(Pyrimidin-2-yl)piperidin-3-ol derivatives in antibacterial applications (Merugu et al., 2010).
Antimicrobial and Larvicidal Activities
Derivatives of 2-hydroxypyrrolidine/piperidine, closely related to 1-(Pyrimidin-2-yl)piperidin-3-ol, have been synthesized and evaluated for their antibacterial, anticancer, and larvicidal effects. These studies highlight the potential of thesecompounds in addressing microbial infections and in pest control applications. For instance, compounds like 1-(quinolin-3-yl) pyrrolidin-2-ol and 1-(pyridin-4-yl) pyrrolidin-2-ol have shown significant antibacterial and larvicidal activities, suggesting their effectiveness against bacterial strains and mosquito larvae (Suresh, Padusha, & Raja, 2016).
Synthesis and Antimicrobial Activities of Piperidine-Triazine Derivatives
Research has been conducted on the synthesis of novel compounds such as 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which have demonstrated significant in vitro antimicrobial activities against various microbial strains. This suggests the potential of pyrimidine-piperidine derivatives in the development of new antimicrobial agents (Desai, Makwana, & Senta, 2016).
Inhibition of Corrosion
Piperidine derivatives have been studied for their potential in inhibiting the corrosion of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these derivatives, indicating their potential application in corrosion prevention (Kaya et al., 2016).
Potential as Anti-inflammatory Agents
Novel series of pyrimidine derivatives, including those with piperidine substitutions, have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds have shown significant results in reducing inflammation in in vivo tests, suggesting their potential use in developing new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).
Propriétés
IUPAC Name |
1-pyrimidin-2-ylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-8-3-1-6-12(7-8)9-10-4-2-5-11-9/h2,4-5,8,13H,1,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOISXHHGFMSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10636011 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10636011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
419556-92-6 | |
| Record name | 1-(Pyrimidin-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10636011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



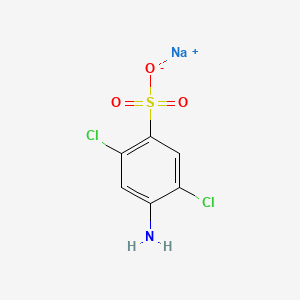
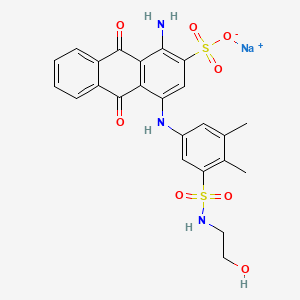

![Ethanesulfonic acid, 2-[(4-formylphenyl)methylamino]-, sodium salt](/img/structure/B1593048.png)


